molecular formula C8H5BrClNO B7794123 2-(2-Bromo-4-chlorophenoxy)acetonitrile

2-(2-Bromo-4-chlorophenoxy)acetonitrile

Cat. No.: B7794123
M. Wt: 246.49 g/mol
InChI Key: XANRULWSKRQLQG-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)acetonitrile is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of phenoxyacetonitrile, where the phenyl ring is substituted with bromine and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)acetonitrile typically involves the reaction of 2-bromo-4-chlorophenol with chloroacetonitrile in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetonitrile, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxyacetonitriles.

    Oxidation: Phenoxyacetic acids.

    Reduction: Phenoxyethylamines.

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-chlorophenoxy)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANRULWSKRQLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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